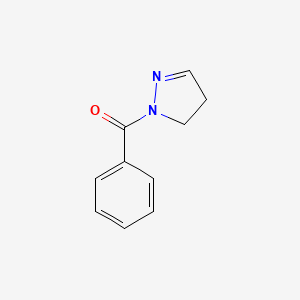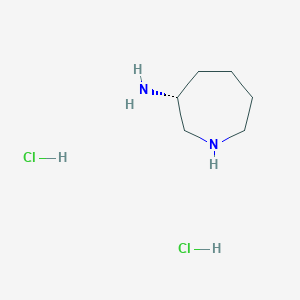![molecular formula C9H11F2N3O4 B12857036 4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12857036.png)
4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Deoxy-3’,5-difluorocytidine is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’,5-difluorocytidine involves several steps. One method includes the reaction of cytosine with hexamethyldisilazane and ammonium sulfate, followed by the addition of α-2-deoxy-2,2-difluoro-D-ribofuranosyl-3,5-bisbenzoate-1-methanesulfonate. The reaction is carried out under reflux conditions and involves multiple purification steps to obtain the final product .
Industrial Production Methods: Industrial production methods for 3’-Deoxy-3’,5-difluorocytidine are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Deoxy-3’,5-difluorocytidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of 3’-Deoxy-3’,5-difluorocytidine.
Wissenschaftliche Forschungsanwendungen
3’-Deoxy-3’,5-difluorocytidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other nucleoside analogues.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
The mechanism of action of 3’-Deoxy-3’,5-difluorocytidine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets DNA polymerase and other enzymes involved in DNA replication, disrupting the cell cycle and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
2’,2’-Difluoro-2’-deoxycytidine: Another nucleoside analogue with similar anticancer properties.
Gemcitabine: A well-known nucleoside analogue used in cancer therapy.
Fludarabine: A purine nucleoside analogue used in the treatment of hematologic malignancies.
Uniqueness: 3’-Deoxy-3’,5-difluorocytidine is unique due to its specific substitution pattern, which enhances its stability and anticancer activity compared to other nucleoside analogues. Its dual fluorine substitution at the 3’ and 5’ positions provides distinct biochemical properties that make it a valuable compound in cancer research .
Eigenschaften
Molekularformel |
C9H11F2N3O4 |
|---|---|
Molekulargewicht |
263.20 g/mol |
IUPAC-Name |
4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O4/c10-3-1-14(9(17)13-7(3)12)8-6(16)5(11)4(2-15)18-8/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5-,6-,8-/m1/s1 |
InChI-Schlüssel |
KHGOGZGLQQVORD-UAKXSSHOSA-N |
Isomerische SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O)N)F |
Kanonische SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)F)O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B12856962.png)
![2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12856969.png)

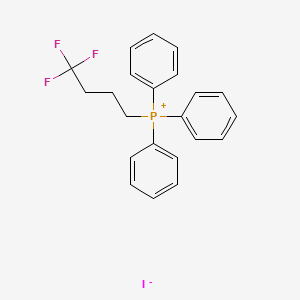
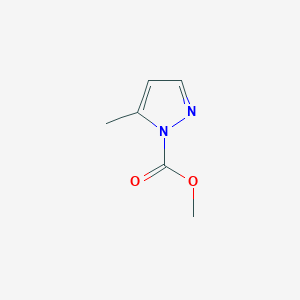
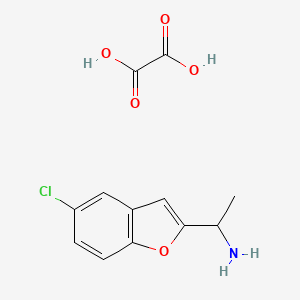
![2-(Hydroxymethyl)benzo[d]oxazole-4-carboxamide](/img/structure/B12856983.png)
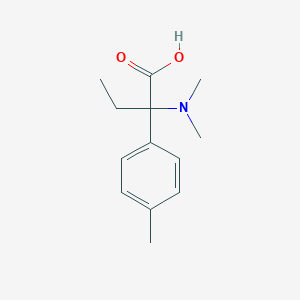
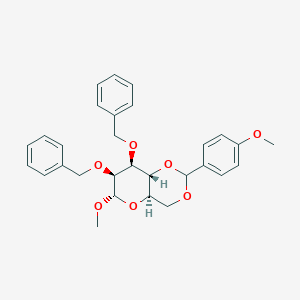
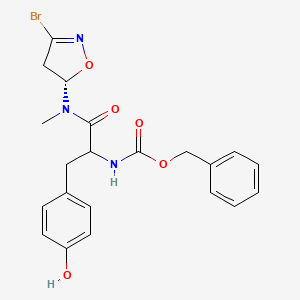
![6-Ethoxy-6H-furo[2,3-b]pyrrole-4,5-diamine](/img/structure/B12857019.png)

